molecular formula C10H15N B152787 2,6-Diethylaniline CAS No. 579-66-8

2,6-Diethylaniline

Cat. No.: B152787
CAS No.: 579-66-8
M. Wt: 149.23 g/mol
InChI Key: FOYHNROGBXVLLX-UHFFFAOYSA-N
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Description

2,6-Diethylaniline is an organic compound with the molecular formula C10H15N. It is a derivative of aniline, where two ethyl groups are substituted at the 2 and 6 positions of the benzene ring. This compound is a clear yellow to reddish-brown liquid and is known for its use as an intermediate in the synthesis of various herbicides and other agrochemicals .

Mechanism of Action

Mode of Action

It has been found that 2,6-diethylaniline can form complexes with certain metals, such as zinc (zn) and manganese (mn), which exhibit selective cytotoxicity against certain cell lines . These complexes inhibit telomerase by interacting with c-myc G-quadruplex DNA and induce cell cycle arrest at the S phase .

Biochemical Pathways

It is known that the compound and its metal complexes can cause the down-regulation of cdc25 a, cyclin a, cyclin b, and cdk2, and the up-regulation of p21, p27, and p53 . These changes suggest that this compound may affect cell cycle regulation and apoptosis pathways.

Pharmacokinetics

It is known that the compound is a liquid at room temperature, with a density of 0906 g/mL at 25 °C . It has a boiling point of 243 °C and a vapor pressure of 0.02 mmHg at 20 °C , suggesting that it can be volatile under certain conditions.

Result of Action

The result of this compound’s action can vary depending on the context. In the case of its metal complexes, they have been found to exhibit selective cytotoxicity against certain cell lines . This suggests that this compound could potentially be used in the development of targeted cancer therapies.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s volatility suggests that it could potentially be lost from a system through evaporation, particularly at high temperatures . Furthermore, this compound can form complexes with iodine, as a sigma-acceptor, in chloroform, dichloromethane, and carbontetrachloride solutions , indicating that its activity can be influenced by the presence of other chemicals in its environment.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2,6-Diethylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: NADPH-fortified microsomes are commonly used for oxidation reactions.

    Substitution: Iodine is used as a reagent for forming sigma-acceptor complexes.

Major Products

    Oxidation: 4-amino-3,5-diethylphenol

    Substitution: Sigma-acceptor complexes with iodine

Scientific Research Applications

2,6-Diethylaniline is widely used in scientific research and industrial applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Diethylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ethyl groups provide steric hindrance, affecting its reactivity and interactions compared to its methyl or isopropyl-substituted analogs .

Properties

IUPAC Name

2,6-diethylaniline
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InChI

InChI=1S/C10H15N/c1-3-8-6-5-7-9(4-2)10(8)11/h5-7H,3-4,11H2,1-2H3
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InChI Key

FOYHNROGBXVLLX-UHFFFAOYSA-N
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Canonical SMILES

CCC1=C(C(=CC=C1)CC)N
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Molecular Formula

C10H15N
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Related CAS

71477-82-2 (hydrochloride)
Record name 2,6-Diethylaniline
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DSSTOX Substance ID

DTXSID6027218
Record name 2,6-Diethylaniline
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Molecular Weight

149.23 g/mol
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Physical Description

Liquid, Yellow liquid; [HSDB] Colorless liquid; [MSDSonline]
Record name Benzenamine, 2,6-diethyl-
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Boiling Point

235.5 °C, BP: 114 °C
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Solubility

Soluble in oxygenated solvents, In water, 670 mg/l @ 26.7 °C., 0.67 mg/mL
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Density

0.96 kg/l @ 20 °C
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Vapor Pressure

0.00383 [mmHg], 3.83X10-3 mm Hg @ 25 °C
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Color/Form

Yellow liquid

CAS No.

579-66-8
Record name 2,6-Diethylaniline
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Melting Point

3.5 °C, MP: 3-4 °C, 3-4 °C
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Record name 2,6-Diethylaniline
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Synthesis routes and methods

Procedure details

The procedure described in Example 27 is followed, using a catalyst which contains 1.0% by weight of palladium on a cobalt/aluminum spinel and starting from 2,6-diethylcyclohexylamine. 2,6-Diethylaniline (boiling point=243° C.) is obtained in a yield of 96% of the theory.
[Compound]
Name
cobalt aluminum spinel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Yield
96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is a common method for synthesizing 2,6-Diethylaniline?

A1: this compound can be synthesized through the alkylation of aniline with ethylene, using aluminum anilide as a catalyst. This reaction typically occurs at elevated temperatures and pressures. []

Q2: What is a key application of this compound in the chemical industry?

A2: this compound serves as a crucial intermediate in the synthesis of pretilachlor, a widely used herbicide. One synthesis route involves the mono-N-alkylation of this compound with 1-(2′-chloroethoxy)propane, facilitated by sodium hydride. []

Q3: How is this compound utilized in polymer chemistry?

A3: this compound, along with its derivative 4,4'-methylenebis(3-chloro-2,6-diethylaniline), is frequently used as a curing agent in epoxy resin formulations. These diamines react with epoxy groups to form crosslinked networks, enhancing the mechanical properties of the final materials. [, ]

Q4: How does this compound enter the environment?

A4: this compound primarily enters the environment as a degradation product of chloroacetanilide herbicides like alachlor and butachlor. These herbicides undergo microbial metabolism in soil and water, leading to the formation of 2,6-DEA. [, , ]

Q5: What are the primary metabolites identified in the degradation pathway of alachlor in soil?

A5: Alachlor biodegradation in soil leads to the formation of several metabolites, including 2-chloro-N-(2,6-diethylphenyl) acetamide, this compound, 7-ethylindoline, and N-(2,6-diethylphenyl) formamide. These metabolites have been identified through GC-MS analysis. []

Q6: How does the addition of organic matter to soil influence the biodegradation of acetochlor and butachlor?

A6: Studies have shown that the addition of sodium dodecylbenzene sulfonate (SDBS) and humic acid (HA) to soil can influence the biodegradation rates of acetochlor and butachlor. While the presence of SDBS and HA tends to decrease acetochlor biodegradation, it appears to enhance the biodegradation of butachlor. []

Q7: What factors influence the formation of oligomers from this compound in soil?

A7: Research suggests that physicochemical factors, such as soil pH and the presence of specific ions, can significantly influence the oligomerization of 2,6-DEA in soil. Experiments have shown that lower pH values generally lead to higher yields of 2,6-DEA dimers and tetramers. []

Q8: Is microbial activity essential for the transformation of this compound in soil?

A8: While microbial activity can contribute to 2,6-DEA transformation, studies indicate that abiotic factors also play a significant role. For instance, gamma irradiation of soil did not completely inhibit the formation of 2,6-DEA dimers and tetramers, suggesting the involvement of abiotic processes. []

Q9: What are the potential toxicological concerns associated with this compound and similar aniline-based degradation products?

A9: Studies have revealed that this compound, along with other alkyl-aniline metabolites of pesticides, can exhibit toxicity and genotoxicity. Research using Vibrio fischeri (Microtox and Mutatox assays) and Chironomus riparius (acute toxicity tests) demonstrated that these compounds could pose environmental risks, emphasizing the importance of considering degradation product toxicity in pesticide risk assessments. []

Q10: What are the potential developmental effects of chloroacetanilide herbicides and their degradation products?

A10: Research using Xenopus laevis embryos demonstrated that while chloroacetanilide herbicides like alachlor and metolachlor can induce embryotoxic and teratogenic effects, their aniline degradation products (this compound and 2-ethyl-6-methylaniline) exhibit lower embryotoxicity but higher teratogenicity. These findings highlight the potential ecological risks associated with the persistence and transformation of these herbicides in the environment. []

Q11: How does the presence of substituents on the aromatic ring influence the toxicity of this compound and related compounds?

A11: Studies investigating the hemoglobin binding of various diamines in rats revealed that the presence of two substituents in the ortho positions of the aromatic ring, especially electron-withdrawing groups, could drastically reduce the formation of hemoglobin adducts, potentially mitigating their toxicity. []

Q12: What analytical techniques are employed to determine the concentration of this compound in environmental samples?

A12: Gas chromatography (GC) coupled with electron capture detection (ECD) is a widely used technique for quantifying 2,6-DEA in environmental samples. This method typically involves extracting 2,6-DEA from the sample matrix, derivatizing it to enhance volatility and detectability, and analyzing the derivative using GC-ECD. []

Q13: Can you elaborate on the use of microdialysis coupled with HPLC for analyzing alachlor and its metabolite this compound in microbial cultures?

A14: Online microdialysis enriched-sampling coupled with HPLC offers a sensitive, efficient, and environmentally friendly approach for determining alachlor and 2,6-DEA in microbial cultures. This technique combines the advantages of microdialysis for continuous sampling and online enrichment with the separation capabilities of HPLC, eliminating the need for extensive sample preparation steps. []

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